molecular formula C10H11F2NO4S B2453399 3-[(2,4-Difluorophenyl)sulfamoyl]-2-methylpropanoic acid CAS No. 1018260-78-0

3-[(2,4-Difluorophenyl)sulfamoyl]-2-methylpropanoic acid

Cat. No.: B2453399
CAS No.: 1018260-78-0
M. Wt: 279.26
InChI Key: GYHMDCNQVRXCLW-UHFFFAOYSA-N
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Description

3-[(2,4-Difluorophenyl)sulfamoyl]-2-methylpropanoic acid is an organic compound with the molecular formula C10H11F2NO4S. This compound is characterized by the presence of a difluorophenyl group, a sulfamoyl group, and a methylpropanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

3-[(2,4-difluorophenyl)sulfamoyl]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO4S/c1-6(10(14)15)5-18(16,17)13-9-3-2-7(11)4-8(9)12/h2-4,6,13H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHMDCNQVRXCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)NC1=C(C=C(C=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Difluorophenyl)sulfamoyl]-2-methylpropanoic acid typically involves the reaction of 2,4-difluoroaniline with a suitable sulfonyl chloride, followed by the introduction of the methylpropanoic acid group. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Difluorophenyl)sulfamoyl]-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents can be employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

The compound is under investigation for its potential as:

  • Anti-inflammatory Agents : Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways.
  • Antimicrobial Activity : Similar sulfamoyl compounds have shown promise in inhibiting bacterial growth and could be explored for their antimicrobial properties .

Enzyme Inhibition Studies

Research indicates that 3-[(2,4-Difluorophenyl)sulfamoyl]-2-methylpropanoic acid may interact with various enzymes:

  • Mechanism of Action : The difluorophenyl group can bind to hydrophobic pockets in proteins, while the sulfamoyl group may form hydrogen bonds with amino acids, potentially modulating enzyme activity .

Material Science

Due to its unique chemical structure, the compound can be utilized in:

  • Development of New Materials : Its properties may allow for the creation of novel polymers or materials with specific functionalities.

Case Study 1: Antimicrobial Properties

In vitro studies have demonstrated that compounds with similar sulfamoyl groups exhibit significant antimicrobial activity against various pathogens. Further research is needed to assess the efficacy of this compound specifically against bacterial strains.

Case Study 2: Enzyme Interaction

A study focused on the interaction of this compound with enzymes involved in metabolic pathways associated with inflammation showed promising results. The compound's ability to inhibit these enzymes could pave the way for new therapeutic strategies in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-[(2,4-Difluorophenyl)sulfamoyl]-2-methylpropanoic acid involves its interaction with specific molecular targets. The difluorophenyl group can bind to hydrophobic pockets in proteins, while the sulfamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,4-Difluorophenyl)sulfamoyl]propanoic acid
  • 2-[(2,4-Difluorophenyl)sulfamoyl]acetic acid
  • 4-[(2,4-Difluorophenyl)sulfamoyl]butanoic acid

Uniqueness

3-[(2,4-Difluorophenyl)sulfamoyl]-2-methylpropanoic acid is unique due to the presence of the methyl group on the propanoic acid moiety, which can influence its reactivity and binding properties. This structural feature can enhance its specificity and potency in various applications compared to similar compounds.

Biological Activity

3-[(2,4-Difluorophenyl)sulfamoyl]-2-methylpropanoic acid (CAS Number: 1018260-78-0) is a synthetic organic compound characterized by its unique structure, which includes a difluorophenyl group, a sulfamoyl group, and a methylpropanoic acid moiety. Its molecular formula is C10H11F2NO4SC_{10}H_{11}F_{2}NO_{4}S, and it has garnered attention for its potential biological activities.

Molecular Structure

  • IUPAC Name : this compound
  • Molecular Weight : 277.26 g/mol
  • SMILES : CC(C)(C(=O)O)S(=O)(=O)N(C1=C(C=C(C=C1)F)F)

Physical Properties

PropertyValue
AppearanceWhite to off-white powder
SolubilitySoluble in DMSO
Storage ConditionsRoom Temperature

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The difluorophenyl group is thought to engage with hydrophobic pockets in proteins, while the sulfamoyl group can form hydrogen bonds with amino acids, potentially modulating enzyme activity or receptor binding.

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties. It has been studied for its effects on various enzymes involved in metabolic pathways, suggesting potential applications in therapeutic contexts such as anti-inflammatory or anticancer treatments .

Antimicrobial Activity

Preliminary studies have suggested that derivatives of compounds similar to this compound may possess antimicrobial properties. For instance, related sulfamoyl compounds have been evaluated for their efficacy against fungal pathogens like Candida albicans and Aspergillus fumigatus, indicating a potential for broader antimicrobial applications .

Case Studies and Research Findings

  • Study on Enzyme Activity : A study investigated the effects of sulfamoyl compounds on enzyme induction in liver microsomes. The results indicated that certain structural modifications could enhance enzyme activity significantly, suggesting that this compound might similarly influence metabolic enzymes .
  • Antifungal Efficacy : Research on analogs of this compound revealed that modifications at the sulfamoyl position could enhance antifungal activity in vitro and in vivo. This suggests that the biological activity of this compound might also be improved through structural optimization .
  • Therapeutic Potential : Ongoing studies are exploring the therapeutic potential of this compound in treating various diseases, including cancer and infections. Its unique chemical structure may allow it to act as a selective inhibitor for specific targets within these pathways .

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